molecular formula C16H14N4O B1412725 4-[6-(4-Methoxy-phenyl)-pyridin-3-yl]-pyrimidin-2-ylamine CAS No. 2088941-85-7

4-[6-(4-Methoxy-phenyl)-pyridin-3-yl]-pyrimidin-2-ylamine

Cat. No.: B1412725
CAS No.: 2088941-85-7
M. Wt: 278.31 g/mol
InChI Key: UQSYKKKZHIQRFN-UHFFFAOYSA-N
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Description

4-[6-(4-Methoxy-phenyl)-pyridin-3-yl]-pyrimidin-2-ylamine is a heterocyclic compound featuring a pyridine-pyrimidine backbone with a para-methoxyphenyl substituent. Its molecular formula is C₁₆H₁₄N₄O, with a molecular weight of 278.32 g/mol (CAS: 2088941-85-7) . The structure comprises a pyridine ring linked to a pyrimidine core, where the pyrimidine bears an amine group at position 2, and the pyridine is substituted with a 4-methoxyphenyl group at position 4. This design confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research.

Properties

IUPAC Name

4-[6-(4-methoxyphenyl)pyridin-3-yl]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O/c1-21-13-5-2-11(3-6-13)14-7-4-12(10-19-14)15-8-9-18-16(17)20-15/h2-10H,1H3,(H2,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSYKKKZHIQRFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC=C(C=C2)C3=NC(=NC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

4-[6-(4-Methoxy-phenyl)-pyridin-3-yl]-pyrimidin-2-ylamine, also known by its CAS number 2088941-85-7, is a heterocyclic compound featuring a pyrimidine ring fused with a pyridine ring and substituted with a methoxyphenyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure of 4-[6-(4-Methoxy-phenyl)-pyridin-3-yl]-pyrimidin-2-ylamine can be represented as follows:

IUPAC Name 4[6(4methoxyphenyl)pyridin3yl]pyrimidin2amine\text{IUPAC Name }4-[6-(4-methoxyphenyl)pyridin-3-yl]pyrimidin-2-amine

The compound's biological activity is primarily attributed to its ability to interact with various biological targets, particularly those involved in signaling pathways. The presence of both pyridine and pyrimidine rings suggests potential interactions with enzymes or receptors that are critical in disease processes.

Antitrypanosomal Activity

Recent studies have highlighted the antitrypanosomal activity of compounds related to 4-[6-(4-Methoxy-phenyl)-pyridin-3-yl]-pyrimidin-2-ylamine. A derivative, designated as compound 13 , demonstrated significant in vitro efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness. It exhibited an IC50 value of 0.38 μM , indicating potent activity compared to other derivatives which showed lesser effects (IC50 values ranging from 2.0 μM to 19.6 μM) .

CompoundIC50 (μM)Selectivity
Compound 130.38>60-fold more selective against trypanosomes than L6 cells
Compound 14.8Non-toxic at >100 μM
Compound 219.6Non-toxic
Compound 58.0Non-toxic

Pharmacokinetic Profile

The pharmacokinetic properties of the compound suggest good oral bioavailability and stability, which are critical for therapeutic applications. The modifications made to the methoxy group in related compounds have shown to influence both potency and selectivity towards biological targets.

Case Studies

  • Study on Antitrypanosomal Activity : In a study published in January 2021, researchers synthesized several derivatives of pyrimidine-pyridine compounds, including the methoxy-substituted variant. The study found that these compounds exhibited varying degrees of antitrypanosomal activity, with a focus on optimizing their structure for enhanced efficacy .
  • Pharmacological Evaluation : Another investigation into the pharmacological properties of similar compounds indicated that modifications at the pyridine position could lead to improved interactions with target proteins involved in disease pathways, supporting further research into their potential as therapeutic agents .

Scientific Research Applications

Medicinal Chemistry

This compound belongs to a class of pyrimidine derivatives that have shown promise in the development of therapeutic agents. Pyrimidines are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-infective properties.

Anticancer Activity

Research has indicated that pyrimidine derivatives can exhibit potent anticancer effects. For instance, compounds similar to 4-[6-(4-Methoxy-phenyl)-pyridin-3-yl]-pyrimidin-2-ylamine have been investigated for their ability to inhibit specific kinases involved in cancer cell proliferation. These include:

  • EGFR (Epidermal Growth Factor Receptor) : Inhibition of mutated forms of EGFR has been documented, suggesting potential use in treating non-small cell lung cancer and other malignancies .
  • Bcl-2 family proteins : These compounds have been explored for their ability to modulate apoptosis through interactions with Bcl-2 proteins, which are crucial in regulating cell death .

Antimicrobial Properties

Pyrimidine derivatives have also been evaluated for their antimicrobial activity. Studies have shown that certain derivatives can effectively combat bacterial strains, including Gram-positive bacteria. The structure of 4-[6-(4-Methoxy-phenyl)-pyridin-3-yl]-pyrimidin-2-ylamine may contribute to enhanced binding affinity to bacterial targets, leading to improved efficacy against infections .

Pharmacological Insights

The pharmacological profile of 4-[6-(4-Methoxy-phenyl)-pyridin-3-yl]-pyrimidin-2-ylamine suggests it could act as a selective inhibitor for specific enzymes or receptors involved in disease pathways.

Enzyme Inhibition

The compound may inhibit enzymes critical in metabolic pathways or signal transduction processes. For example:

  • Kinase Inhibition : The compound's structure allows it to interact with ATP-binding sites on kinases, potentially leading to reduced phosphorylation of target proteins involved in tumor growth .

Receptor Modulation

Investigations into the compound's interaction with various receptors indicate potential use in modulating receptor activity, which could be beneficial in treating conditions like hypertension or diabetes.

Case Studies and Research Findings

Several studies have documented the effects of pyrimidine derivatives similar to 4-[6-(4-Methoxy-phenyl)-pyridin-3-yl]-pyrimidin-2-ylamine:

  • Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of pyrimidine derivatives on breast cancer cell lines. The results indicated that certain modifications enhanced potency, with some compounds exhibiting IC50 values in the low micromolar range .
  • Antimicrobial Screening : Another study screened a series of pyrimidine derivatives against various bacterial strains, revealing that some compounds had MIC values lower than conventional antibiotics like penicillin and tetracycline .

Comparison with Similar Compounds

4-(6-Thiophen-2-ylpyridin-3-yl)-pyrimidin-2-ylamine

  • Molecular Formula : C₁₃H₁₀N₄S
  • Molecular Weight : 254.32 g/mol (CAS: 2088942-53-2) .
  • Key Differences: Substituent: Thiophene replaces the 4-methoxyphenyl group. Electronic Effects: Thiophene’s sulfur atom introduces lower electronegativity and enhanced π-electron delocalization compared to the methoxy group.

4-[6-(2-Methoxy-phenyl)-pyridin-3-yl]-pyrimidin-2-ylamine

  • Molecular Formula : C₁₆H₁₄N₄O
  • Molecular Weight : 278.31 g/mol (CAS: 2088945-23-5) .
  • Key Differences :
    • Positional Isomerism : Methoxy group at the ortho-position (2-position) of the phenyl ring instead of para.
    • Steric and Electronic Effects :
  • Steric Hindrance : Ortho-substitution may restrict rotational freedom, altering binding interactions.
  • Electronic Influence : Reduced resonance donation compared to para-methoxy, as ortho-substitution limits conjugation with the pyridine ring .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent
4-[6-(4-Methoxy-phenyl)-pyridin-3-yl]-pyrimidin-2-ylamine 2088941-85-7 C₁₆H₁₄N₄O 278.32 4-Methoxyphenyl
4-(6-Thiophen-2-ylpyridin-3-yl)-pyrimidin-2-ylamine 2088942-53-2 C₁₃H₁₀N₄S 254.32 Thiophene
4-[6-(2-Methoxy-phenyl)-pyridin-3-yl]-pyrimidin-2-ylamine 2088945-23-5 C₁₆H₁₄N₄O 278.31 2-Methoxyphenyl

Electronic and Solubility Profiles

  • 4-Methoxy vs.
  • Para vs. Ortho Methoxy : Para-substitution allows resonance stabilization of the pyridine ring, which may enhance binding affinity in biological targets (e.g., kinase inhibitors). Ortho-substitution could reduce solubility due to steric effects .

Activity Insights from Related Compounds

  • highlights pyrimidinone derivatives with furochromenyl substituents exhibiting analgesic and anti-inflammatory activities . While direct data for 4-[6-(4-Methoxy-phenyl)-pyridin-3-yl]-pyrimidin-2-ylamine is unavailable, substituent-driven activity modulation is plausible.
  • Thiophene-containing analogs, being more lipophilic, might exhibit enhanced membrane permeability but faster metabolic clearance .

Preparation Methods

Stepwise Process:

  • Initial Condensation:
    React 2-chloro-4-(pyridin-3-yl)pyrimidine with 4-methoxyphenylamine (or its derivatives) in polar aprotic solvents such as dichloromethane or toluene.
    This step involves nucleophilic substitution at the 2-position of the pyrimidine ring, facilitated by bases like potassium carbonate or sodium hydride, leading to substitution with the amine group.

  • Cyclization and Aromatization:
    The intermediate undergoes cyclization under reflux conditions, often with acetic acid or other acids, to form the fused heterocyclic system.
    This process can be optimized by controlling temperature and reaction time to enhance yield and purity.

Reaction Conditions & Data:

Reagent Solvent Temperature Time Yield Notes
2-chloro-4-(pyridin-3-yl)pyrimidine Toluene or DCM Reflux (~80°C) 12-24 h 60-75% Nucleophilic substitution, base catalysis
4-Methoxyphenylamine - - - - Added in excess to drive the substitution

Sequential Nucleophilic Substitution and Cyclization

This method involves stepwise substitution at the pyrimidine core, followed by ring closure to form the pyrimidine-2-amine.

Procedure:

  • Step 1:
    React 2,4-dichloropyrimidine with 4-methoxyphenylamine in the presence of a base like sodium hydride or potassium carbonate in DMF or N,N-dimethylacetamide at elevated temperatures (~100°C).
    This yields a mono-substituted pyrimidine derivative.

  • Step 2:
    Further substitution at the remaining chloride position with a pyridin-3-ylamine or a suitable pyridinyl precursor, under similar conditions.

  • Step 3:
    Final purification involves recrystallization or chromatography to isolate the target compound.

Reaction Data:

Reagent Solvent Temperature Time Yield Notes
2,4-dichloropyrimidine DMF 100°C 8-16 h 65-80% Sequential substitution at chlorides
4-Methoxyphenylamine - - - - Used in excess for complete substitution

Use of Protecting Groups and Sequential Functionalization

In complex syntheses, protecting groups such as Boc or tert-butoxycarbonyl may be employed to selectively functionalize the pyrimidine or pyridinyl moieties, followed by deprotection and final coupling.

Methodology:

  • Protect amino groups on intermediates to prevent undesired side reactions.
  • Use coupling reagents like carbodiimides (e.g., EDC, HBTU) to attach the pyridinyl fragment.
  • Deprotect under mild conditions to yield the free amine.

Reaction Data:

Reagent Solvent Temperature Time Yield Notes
Boc-protected amino intermediates DMF Room Temp 12-24 h 70-85% Protects amino groups during multi-step synthesis

Alternative Approaches: Cross-Coupling and Transition Metal Catalysis

Modern synthetic strategies utilize palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to assemble the complex heterocyclic framework.

Procedure:

  • Synthesize halogenated pyrimidine or pyridinyl precursors.
  • Couple with boronic acids or amines under Pd catalysis.
  • Optimize conditions to minimize impurities and maximize yield.

Reaction Data:

Catalyst Reagents Solvent Temperature Yield Notes
Pd(PPh₃)₄ Aryl boronic acids Toluene/EtOH 80-100°C 65-75% Efficient for constructing C–N bonds in heterocycles

Summary of Key Research Findings and Data Tables

Method Advantages Disadvantages Typical Yield Range Suitable for References
Multi-component condensation One-pot synthesis, high efficiency Requires specific precursors 60-75% Industrial scale ,
Sequential nucleophilic substitution High selectivity Longer process 65-80% Laboratory synthesis ,
Cross-coupling reactions Versatile, broad substrate scope Requires transition metal catalysts 65-75% Advanced synthesis

Notes and Considerations

  • The choice of method depends on the scale, available starting materials, and desired purity.
  • Use of green solvents and safer reagents is recommended for industrial applications.
  • Reaction conditions such as temperature, solvent, and catalysts should be optimized based on the specific substrate and desired yield.

Q & A

Q. Key Considerations :

  • Use catalysts like Pd(PPh₃)₄ for cross-coupling.
  • Optimize solvent systems (e.g., DMF or ethanol) and temperature (60–100°C).

Advanced: How can reaction conditions be optimized for high-yield, metal-free synthesis of pyrimidine derivatives?

Answer:
Metal-free approaches reduce toxicity and cost. A 2019 study achieved 85–92% yields for fluorinated pyrimidines using β-CF₃-aryl ketones and guanidine hydrochloride in DMSO at 80°C . Key parameters:

  • Solvent : Polar aprotic solvents (DMSO, DMF) enhance reactivity.
  • Temperature : Mild conditions (60–80°C) prevent decomposition.
  • Reagent stoichiometry : Excess guanidine (1.5–2 eq) drives cyclization.

Q. Example Optimization Table :

SubstituentYield (%)ConditionsReference
4-Nitrophenyl92DMSO, 80°C, 12 h
4-Fluorophenyl87DMF, 70°C, 10 h

Basic: What analytical techniques are critical for structural characterization of this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm) .
  • IR Spectroscopy : Identifies functional groups (e.g., NH₂ stretch at ~3300 cm⁻¹) .
  • Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]⁺ for C₁₆H₁₄N₃O: 264.1131) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing (use CCP4 suite for data processing) .

Advanced: How can X-ray crystallography resolve structural ambiguities in pyrimidine derivatives?

Answer:
The CCP4 suite enables:

  • Data Processing : Programs like MOSFLM integrate diffraction data.
  • Phase Determination : Molecular replacement (e.g., using homologous structures) or SAD/MAD phasing.
  • Refinement : REFMAC5 adjusts bond lengths/angles to match density maps .

Case Study : A pyrimidine derivative with a 4-methoxyphenyl group showed planar geometry via crystallography, confirming conjugation effects .

Basic: What in vitro assays are suitable for evaluating biological activities of this compound?

Answer:

  • Antioxidant Activity : DPPH radical scavenging assay (IC₅₀ values compared to ascorbic acid) .
  • Anti-Inflammatory Activity : COX-2 inhibition assay or LPS-induced TNF-α suppression in macrophages .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) .

Q. Protocol :

Prepare test compounds at 1–100 µM concentrations.

Incubate with cells/ enzymes for 24–48 h.

Quantify activity via spectrophotometry or ELISA.

Advanced: How should researchers address contradictions in biological activity data across studies?

Answer:
Contradictions often arise from assay variability or structural modifications. For example:

  • Case 1 : A compound showed anti-inflammatory activity in a carrageenan-induced edema model but no antioxidant effect in DPPH assays. This discrepancy may stem from differential mechanism targeting (COX-2 vs. radical scavenging) .
  • Mitigation Strategies :
    • Use orthogonal assays (e.g., FRAP + ABTS for antioxidants).
    • Control for cell line specificity and passage number.

Q. Data Comparison Table :

StudyActivity (IC₅₀)Assay ModelReference
Quinoxaline deriv.12 µM (COX-2)RAW 264.7 macrophages
Pyrimidine deriv.28 µM (DPPH)Cell-free system

Advanced: How can structure-activity relationship (SAR) studies guide rational design of pyrimidine derivatives?

Answer:
SAR analysis identifies critical substituents:

  • Methoxy Group : Enhances solubility but may reduce metabolic stability.
  • Trifluoromethyl : Increases lipophilicity and binding affinity (e.g., 3.5-fold boost in JAK3 inhibition) .
  • Chloro Substituents : Improve target selectivity (e.g., 4-chlorophenyl derivatives show 90% specificity for CDK2) .

Q. SAR Table :

SubstituentBiological EffectReference
4-Methoxyphenyl↑ Solubility, moderate COX-2 inhibition
3-Trifluoromethyl↑ Lipophilicity, JAK3 inhibition
4-Chlorophenyl↑ CDK2 specificity

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[6-(4-Methoxy-phenyl)-pyridin-3-yl]-pyrimidin-2-ylamine
Reactant of Route 2
Reactant of Route 2
4-[6-(4-Methoxy-phenyl)-pyridin-3-yl]-pyrimidin-2-ylamine

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